1,3-Bis-aminooxy propane
Overview
Description
1,3-Bis-aminooxy propane is an alkyl chain-based PROTAC linker . It can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The chemical formula of 1,3-Bis-aminooxy propane is C3H10N2O2 . Its exact mass is 106.07 and its molecular weight is 106.120 . The elemental analysis shows that it contains Carbon (33.95%), Hydrogen (9.50%), Nitrogen (26.40%), and Oxygen (30.15%) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Pathways : 1,3-Bis-aminooxy propane is synthesized from N-hydroxyphthalimide and 1,3-dibromopropane, leading to various derivatives with unique properties. This synthesis pathway is foundational for exploring its applications in different chemical contexts (Covaci et al., 2003).
Structural Analysis and Conformation : The bisoxime compound derived from 1,3-bis-aminooxy propane, synthesized with 4-methyl-2-hydroxybenzaldehyde, exhibits a V-shaped conformation. This structural insight is critical for understanding its potential applications in molecular design and material science (Jian-Chao Wu et al., 2009).
Vibrational Spectroscopy Analysis : Detailed vibrational spectroscopy studies, including FT-IR and Raman, have been conducted on compounds like 2,2-bis(aminoethoxy)propane, which provide insights into the molecular structure and potential applications of such compounds in various scientific fields (Ö. Alver, 2016).
Applications in Polymer Science
Polyimide Synthesis : 1,3-Bis-aminooxy propane is instrumental in synthesizing polyimides, offering properties like solubility in various solvents and thermal stability. Such materials are pivotal in developing high-performance polymers for various industrial applications (Sukanto Tjugito & W. Feld, 1989).
Poly(Amide-Imide) Development : The compound plays a role in synthesizing new poly(amide-imide)s with properties like high yields, inherent viscosities, and distinct thermal characteristics. These findings are significant for developing advanced polymeric materials (K. Faghihi et al., 2011).
Metal-Organic Chemistry and Coordination Compounds
Synthesis of Metal Complexes : The compound has been used in synthesizing Ni(II), Co(II), and Cu(II) complexes, providing insights into the structural aspects of these complexes. Such research is fundamental in coordination chemistry and potential applications in catalysis and material science (M. Deveci & G. Irez, 1995).
Dicobaloxime Bridging : In the synthesis of dicobaloxime complexes, 1,3-bis(aminooxy)propane acts as a bridging ligand. This research contributes to our understanding of metal-organic frameworks and their potential uses (R. Yamuna et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-(3-aminooxypropyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEBNIUQBHSRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598133 | |
Record name | O,O'-Propane-1,3-diyldihydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-aminooxy propane | |
CAS RN |
98627-69-1 | |
Record name | O,O'-Propane-1,3-diyldihydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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